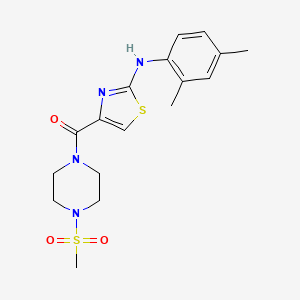

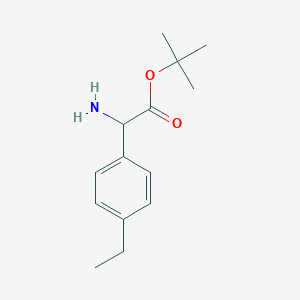

(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure also includes a piperazine ring and a sulfonyl group .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. Electrophilic substitution can occur at the C-5 atom, and nucleophilic substitution can occur at the C-2 atom .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis and Structural Studies : Research has been conducted on compounds with structural similarities, focusing on their synthesis, characterization, and potential applications. For instance, Shahana and Yardily (2020) synthesized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, characterized them through various spectroscopic techniques, and performed density functional theory (DFT) calculations to investigate their structure and properties. These studies are crucial for understanding the chemical behavior and potential utility of such compounds in various fields, including pharmaceuticals and materials science (Shahana & Yardily, 2020).

Biological Activity and Applications

Antimicrobial and Anticancer Properties : Various derivatives of thiazole and piperazine, similar in structure to the compound of interest, have been explored for their antimicrobial and anticancer activities. For example, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives with potential antimicrobial activity, indicating the broad utility of such compounds in developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011). Additionally, compounds like substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone have been studied for their ability to induce apoptosis and inhibit tubulin polymerization, suggesting their potential in cancer treatment (Manasa et al., 2020).

Advanced Material Research

Material Science and Molecular Docking : The synthesis and characterization of similar compounds have applications in materials science, where their unique properties can be utilized in developing new materials with specific functionalities. The molecular docking studies of these compounds can provide insights into their interactions with biological molecules, which is valuable in drug design and development (Shahana & Yardily, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone are largely determined by its thiazole ring. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12-4-5-14(13(2)10-12)18-17-19-15(11-25-17)16(22)20-6-8-21(9-7-20)26(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCIYYNGLCVBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2587073.png)

![3-(14-methyl-5-oxo-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2587074.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)

![4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)

![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate](/img/structure/B2587095.png)